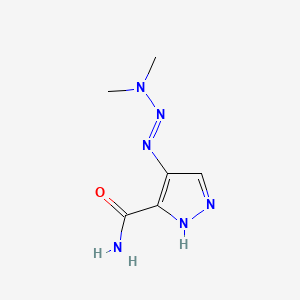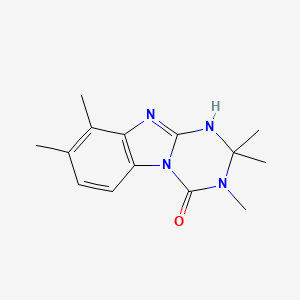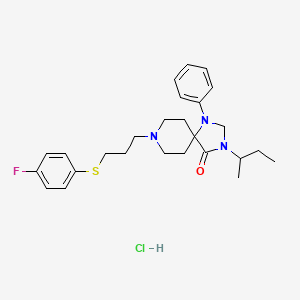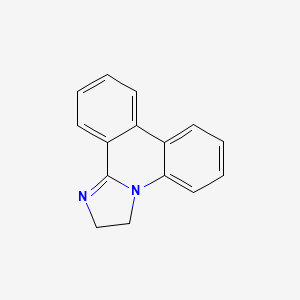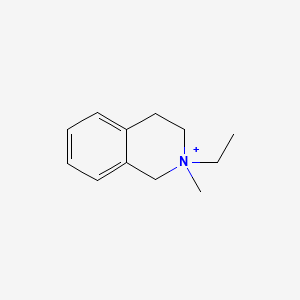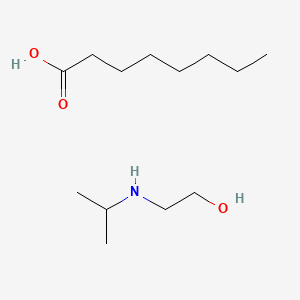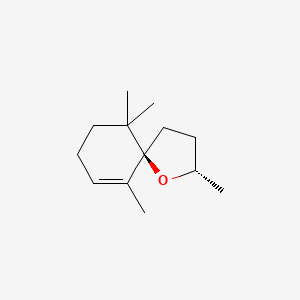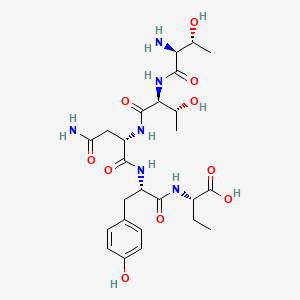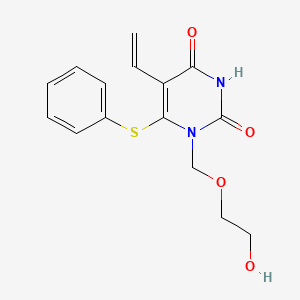
Sucrose 6'-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sucrose 6’-phosphate is a phosphorylated derivative of sucrose, a common disaccharide composed of glucose and fructose This compound plays a significant role in the metabolism of plants and microorganisms, acting as an intermediate in the biosynthesis of sucrose
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sucrose 6’-phosphate can be synthesized through enzymatic reactions involving sucrose phosphate synthase. This enzyme catalyzes the transfer of a glycosyl group from uridine diphosphate glucose to fructose 6-phosphate, resulting in the formation of sucrose 6’-phosphate . The reaction typically occurs under mild conditions, with optimal activity observed at specific pH and temperature ranges.
Industrial Production Methods
Industrial production of sucrose 6’-phosphate often involves the use of genetically engineered microorganisms. These microorganisms are designed to overexpress sucrose phosphate synthase, thereby increasing the yield of sucrose 6’-phosphate. The process may also include downstream purification steps to isolate the compound from the fermentation broth .
Análisis De Reacciones Químicas
Types of Reactions
Sucrose 6’-phosphate undergoes various chemical reactions, including:
Phosphorolysis: Catalyzed by sucrose phosphorylase, this reaction breaks down sucrose 6’-phosphate into glucose 1-phosphate and fructose.
Common Reagents and Conditions
Common reagents used in reactions involving sucrose 6’-phosphate include inorganic phosphate, water, and specific enzymes like sucrose phosphorylase and sucrose phosphate synthase. The reactions typically occur under physiological conditions, with optimal pH and temperature tailored to the specific enzyme used .
Major Products Formed
The major products formed from the reactions of sucrose 6’-phosphate include glucose 1-phosphate, fructose, and free glucose and fructose, depending on the specific reaction pathway .
Aplicaciones Científicas De Investigación
Sucrose 6’-phosphate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sucrose 6’-phosphate involves its role as an intermediate in the biosynthesis of sucrose. Sucrose phosphate synthase catalyzes the formation of sucrose 6’-phosphate from uridine diphosphate glucose and fructose 6-phosphate. This compound is then dephosphorylated by sucrose phosphatase to produce sucrose . The molecular targets and pathways involved include the enzymes sucrose phosphate synthase and sucrose phosphatase, which are key regulators of sucrose metabolism in plants and microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
Trehalose 6-phosphate: Another phosphorylated sugar involved in plant metabolism, with a role in regulating sugar signaling and homeostasis.
Glucose 6-phosphate: A central metabolite in glycolysis and gluconeogenesis, involved in energy production and storage.
Uniqueness
Sucrose 6’-phosphate is unique due to its specific role in sucrose biosynthesis and its involvement in the regulation of sucrose metabolism. Unlike trehalose 6-phosphate, which primarily acts as a signaling molecule, sucrose 6’-phosphate is directly involved in the synthesis of sucrose, making it a crucial intermediate in carbohydrate metabolism .
Propiedades
Número CAS |
4549-10-4 |
|---|---|
Fórmula molecular |
C12H23O14P |
Peso molecular |
422.28 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H23O14P/c13-1-4-6(15)8(17)9(18)11(24-4)26-12(3-14)10(19)7(16)5(25-12)2-23-27(20,21)22/h4-11,13-19H,1-3H2,(H2,20,21,22)/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
Clave InChI |
PJTTXANTBQDXME-UGDNZRGBSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)CO)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COP(=O)(O)O)O)O)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


